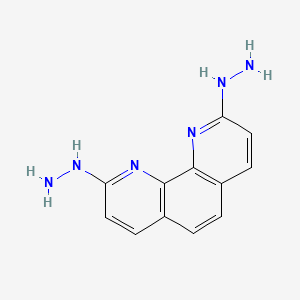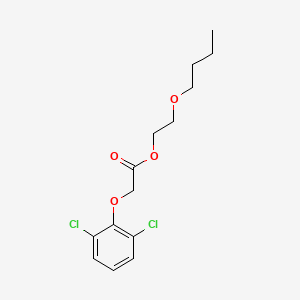
2-Butoxyethyl (2,6-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl (2,6-dichlorophenoxy)acetate is a chemical compound with the molecular formula C₁₄H₁₈Cl₂O₄. It is a member of the family of 2,6-dichlorophenoxyacetic acid compounds and is commonly used as a herbicide. This compound is known for its effectiveness in controlling broadleaf weeds and is widely used in agricultural and non-agricultural settings .
Métodos De Preparación
The synthesis of 2-Butoxyethyl (2,6-dichlorophenoxy)acetate typically involves the esterification of 2,6-dichlorophenoxyacetic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 100-120°C and maintaining it for several hours to ensure complete esterification .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .
Análisis De Reacciones Químicas
2-Butoxyethyl (2,6-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 2,6-dichlorophenoxyacetic acid and 2-butoxyethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Butoxyethyl (2,6-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broadleaf weeds in various crops, including cereals, maize, and sugarcane.
Environmental Science: The compound is studied for its environmental fate and impact.
Toxicology: Studies investigate the toxicological effects of the compound on humans and animals.
Mecanismo De Acción
The mechanism of action of 2-Butoxyethyl (2,6-dichlorophenoxy)acetate involves its absorption by plant leaves and translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants .
Comparación Con Compuestos Similares
2-Butoxyethyl (2,6-dichlorophenoxy)acetate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar applications and mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A herbicide with a similar structure and mode of action but with different selectivity and effectiveness against specific weed species.
The uniqueness of this compound lies in its enhanced efficacy and broader spectrum of weed control compared to other similar compounds .
Propiedades
| 75348-53-7 | |
Fórmula molecular |
C14H18Cl2O4 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
2-butoxyethyl 2-(2,6-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O4/c1-2-3-7-18-8-9-19-13(17)10-20-14-11(15)5-4-6-12(14)16/h4-6H,2-3,7-10H2,1H3 |
Clave InChI |
RBNIOVDZHJDLIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)COC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



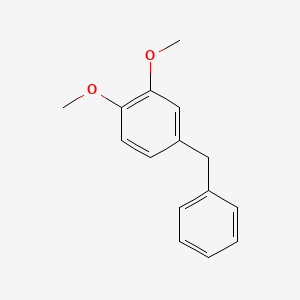
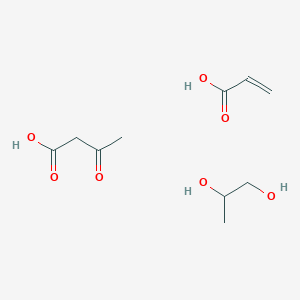

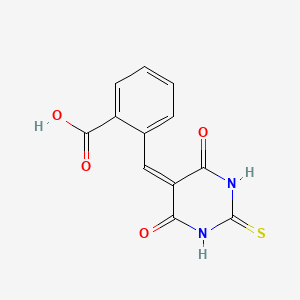
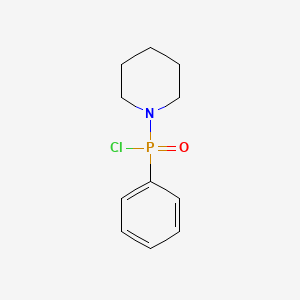
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/no-structure.png)

